molecular formula C21H19N5O4 B10921971 methyl 3-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate

methyl 3-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate

Cat. No.: B10921971
M. Wt: 405.4 g/mol
InChI Key: BAEIJVHHNMCYPF-UHFFFAOYSA-N
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Description

METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a unique combination of heterocyclic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with a benzoate derivative. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 3-[[6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N5O4/c1-4-26-9-8-16(24-26)17-11-15(18-12(2)25-30-20(18)23-17)19(27)22-14-7-5-6-13(10-14)21(28)29-3/h5-11H,4H2,1-3H3,(H,22,27)

InChI Key

BAEIJVHHNMCYPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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